5,7-Dibromo-8-quinolyl 3,4-dimethylbenzenesulfonate
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Overview
Description
5,7-Dibromo-8-quinolyl 3,4-dimethylbenzenesulfonate is a chemical compound with the molecular formula C17H13Br2NO3S It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-8-quinolyl 3,4-dimethylbenzenesulfonate typically involves the bromination of 8-quinolyl derivatives. One common method is the bromination of 8-hydroxyquinoline using molecular bromine in the presence of solvents such as ethanol, water, or dilute acids . The resulting 5,7-dibromo-8-hydroxyquinoline can then be reacted with 3,4-dimethylbenzenesulfonyl chloride to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromo-8-quinolyl 3,4-dimethylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms .
Scientific Research Applications
5,7-Dibromo-8-quinolyl 3,4-dimethylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 5,7-Dibromo-8-quinolyl 3,4-dimethylbenzenesulfonate involves its interaction with specific molecular targets. The bromine atoms and the quinoline ring play crucial roles in its activity. The compound can bind to enzymes or receptors, altering their function and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
5,7-Dibromo-8-hydroxyquinoline: A closely related compound with similar bromination patterns but different functional groups.
5,7-Dichloro-8-quinolyl N-phenylcarbamate: Another quinoline derivative with chlorine atoms instead of bromine.
Uniqueness
5,7-Dibromo-8-quinolyl 3,4-dimethylbenzenesulfonate is unique due to the presence of both bromine atoms and the 3,4-dimethylbenzenesulfonate group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H13Br2NO3S |
---|---|
Molecular Weight |
471.2 g/mol |
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 3,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C17H13Br2NO3S/c1-10-5-6-12(8-11(10)2)24(21,22)23-17-15(19)9-14(18)13-4-3-7-20-16(13)17/h3-9H,1-2H3 |
InChI Key |
IDFOXHZTQHSZEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br)C |
Origin of Product |
United States |
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